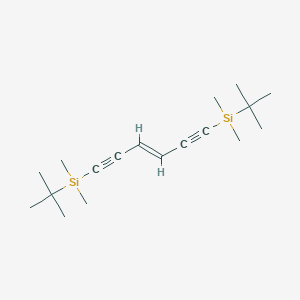
1,6-Bis-(tert-butyldimethylsilyl)-3-hexen-1,5-diyne
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,6-Bis-(tert-butyldimethylsilyl)-3-hexen-1,5-diyne is a compound characterized by the presence of two tert-butyldimethylsilyl groups attached to a hexen-1,5-diyne backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,6-Bis-(tert-butyldimethylsilyl)-3-hexen-1,5-diyne typically involves the use of tert-butyldimethylsilyl chloride as a silylating agent. The reaction conditions often include the use of a base such as sodium hydride in a solvent like dimethylformamide (DMF) to facilitate the silylation process . The reaction proceeds through the formation of an intermediate which is then further reacted to yield the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
1,6-Bis-(tert-butyldimethylsilyl)-3-hexen-1,5-diyne can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the alkyne groups.
Substitution: The silyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield diketones, while reduction could result in alkanes or alkenes.
Aplicaciones Científicas De Investigación
1,6-Bis-(tert-butyldimethylsilyl)-3-hexen-1,5-diyne has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Materials Science: Employed in the development of novel materials with unique electronic and optical properties.
Biology and Medicine:
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mecanismo De Acción
The mechanism of action of 1,6-Bis-(tert-butyldimethylsilyl)-3-hexen-1,5-diyne involves its interaction with various molecular targets and pathways. The silyl groups can protect reactive sites during chemical reactions, allowing for selective modifications. The compound’s unique structure enables it to participate in specific reactions that can lead to the formation of desired products with high precision.
Comparación Con Compuestos Similares
Similar Compounds
- 1,6-Bis-(tert-butyldimethylsilyl)-3,4-hexadiene
- 1,6-Bis-(tert-butyldimethylsilyl)-3-hexene
- 1,6-Bis-(tert-butyldimethylsilyl)-3-hexane
Uniqueness
1,6-Bis-(tert-butyldimethylsilyl)-3-hexen-1,5-diyne is unique due to the presence of both alkyne and silyl groups, which provide it with distinct reactivity and stability. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Propiedades
Fórmula molecular |
C18H32Si2 |
|---|---|
Peso molecular |
304.6 g/mol |
Nombre IUPAC |
tert-butyl-[(E)-6-[tert-butyl(dimethyl)silyl]hex-3-en-1,5-diynyl]-dimethylsilane |
InChI |
InChI=1S/C18H32Si2/c1-17(2,3)19(7,8)15-13-11-12-14-16-20(9,10)18(4,5)6/h11-12H,1-10H3/b12-11+ |
Clave InChI |
ZYOMPLHZOSIBPC-VAWYXSNFSA-N |
SMILES isomérico |
CC(C)(C)[Si](C)(C)C#C/C=C/C#C[Si](C)(C)C(C)(C)C |
SMILES canónico |
CC(C)(C)[Si](C)(C)C#CC=CC#C[Si](C)(C)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



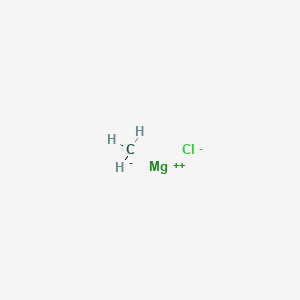
![2-[3-[[5-(4-Fluorophenyl)thiophen-2-yl]methyl]-4-methylphenyl]-6-(hydroxymethyl)-2-methoxyoxane-3,4,5-triol](/img/structure/B13398468.png)
![9-(hydroxymethyl)-10-[4-hydroxy-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B13398473.png)
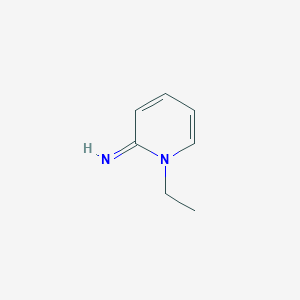

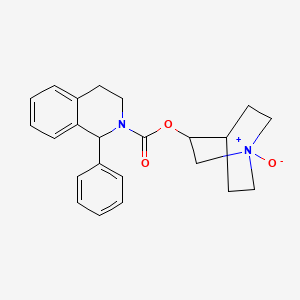
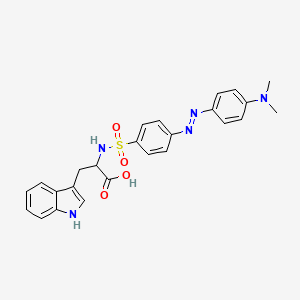
![Methyl 2-(3-azabicyclo[3.1.0]hexan-6-yl)acetate hydrochloride](/img/structure/B13398514.png)
![4-[2-[5,8a-dimethyl-2-methylidene-5-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]ethyl]-2H-furan-5-one](/img/structure/B13398516.png)

![(1R,4R,4'R,5S,5'S,6R,6'S,7R,9R,11R,12R,13S,14S)-12-[(3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-4-ethyl-5,5',6,11-tetrahydroxy-4'-methoxy-4',5,6',7,9,11,13-heptamethylspiro[3,15,17-trioxabicyclo[12.4.0]octadecane-16,2'-oxane]-2,8-dione](/img/structure/B13398536.png)
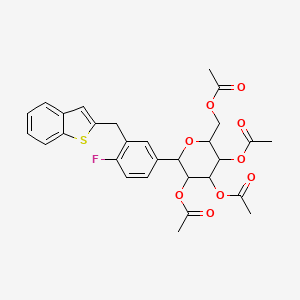
![7-hydroxy-6-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one](/img/structure/B13398550.png)
